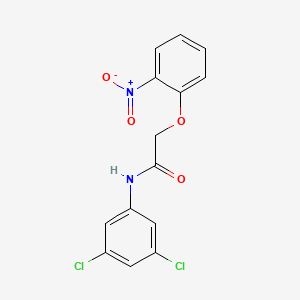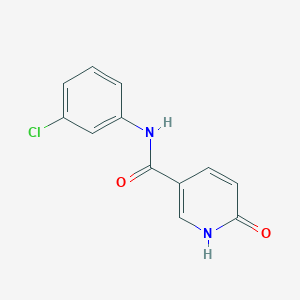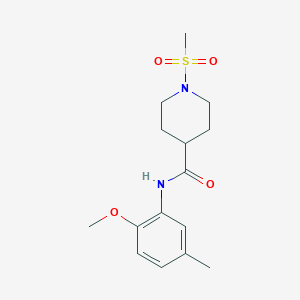![molecular formula C13H14N4O3S B5859952 N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been found to have various biological activities. In
Wirkmechanismus
The mechanism of action of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide. Some possible directions include:
1. Further exploration of its antitumor properties and potential use in cancer treatment.
2. Investigation of its potential as a fluorescent probe for detecting metal ions in biological systems.
3. Study of its mechanism of action to gain a better understanding of its biological activities.
4. Development of derivatives with improved biological activity and selectivity.
5. Exploration of its potential as an antibacterial and antifungal agent.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its diverse range of biological activities makes it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 4-nitrobenzyl chloride with 1,3,4-thiadiazole-2-amine in the presence of butylamine. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-3-11(18)14-13-16-15-12(21-13)8-9-4-6-10(7-5-9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOCBVERUTPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)

![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)

![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)

![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)

